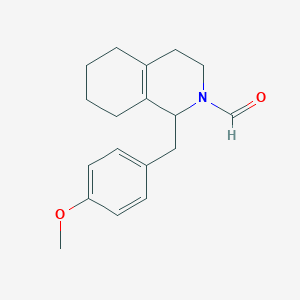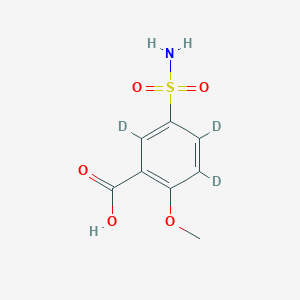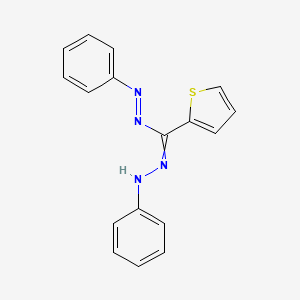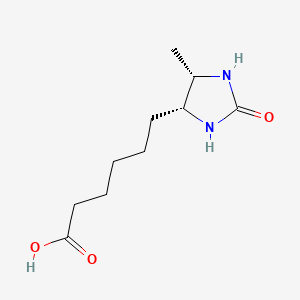
4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Thiosemicarbazides are synthesized through the reaction of semicarbazide or thiosemicarbazide with 2-arylidene-1-tetralones under alkaline conditions, leading to the formation of carbo(thio)amides. This method suggests a pathway that could potentially be adapted for the synthesis of 4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide by selecting appropriate starting materials and conditions (Gautam & Chaudhary, 2015).
Molecular Structure Analysis
The molecular structure of thiosemicarbazides and their derivatives has been characterized using various spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. These studies provide a detailed understanding of the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for predicting the reactivity and properties of these compounds (Umamatheswari, Pratha, & Kabilan, 2011).
Chemical Reactions and Properties
Thiosemicarbazides participate in various chemical reactions, including cyclization to form triazole and thiazole rings. These reactions are influenced by the nature of the substituents and reaction conditions, highlighting the versatility of thiosemicarbazides as precursors for heterocyclic compounds (Mohareb, Ghabrial, & Wardakhan, 1998).
Physical Properties Analysis
The physical properties of thiosemicarbazides and related compounds, such as solubility, melting points, and crystalline structure, are determined by their molecular structure and intermolecular forces. X-ray crystallography studies reveal that these compounds often crystallize in specific space groups, with molecular packing influenced by hydrogen bonding and other non-covalent interactions (Nandi, Chaudhuri, Mazumdar, & Ghosh, 1985).
Chemical Properties Analysis
The chemical properties of thiosemicarbazides, including their reactivity towards various electrophiles and nucleophiles, are a function of their molecular structure. The presence of both amino and thione functionalities allows for diverse chemical transformations, making these compounds useful in the synthesis of a wide range of heterocyclic structures (Krapivin, Usova, & Kul'nevich, 1988).
科学的研究の応用
Spectral and Structural Characterization
Thiosemicarbazides, including compounds similar to 4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide, have been extensively studied for their structural properties and potential applications in various scientific fields. For instance, the spectral characterization and crystal structure of certain tetrahydropyran-4-one thiosemicarbazones were investigated, providing insights into their molecular orbital calculations and chair conformation with equatorial orientation of substituents. These compounds exhibit specific configurations that are critical for their potential applications in medicinal chemistry and material science (Umamatheswari, Pratha, & Kabilan, 2011).
Antimicrobial Applications
Thiosemicarbazides are recognized for their antimicrobial properties. Research has shown that derivatives of thiosemicarbazide exhibit high activity against various microbial strains. For example, the synthesis and biological evaluation of thiosemicarbazide derivatives have demonstrated significant anti-mycobacterial activity, highlighting their potential in combating tuberculosis and other bacterial infections (Sardari et al., 2017).
Coordination Compounds and Anticancer Potential
The ability of thiosemicarbazide derivatives to form coordination compounds with metal ions opens up possibilities for their use in cancer therapy. Some coordination compounds have shown promising results in inhibiting the growth and division of cancer cells, particularly in cases of human myeloid leukemia (Gulya et al., 2008).
Antioxidant Activities
Thiosemicarbazides have also been evaluated for their antioxidant properties. Certain derivatives have demonstrated superior radical scavenging abilities and ferric reducing antioxidant power, suggesting their potential as antioxidants in pharmaceutical and nutraceutical applications (Nazarbahjat et al., 2014).
特性
IUPAC Name |
1-amino-3-(oxolan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3OS/c7-9-6(11)8-4-5-2-1-3-10-5/h5H,1-4,7H2,(H2,8,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFDTMAFLOEKAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
151672-39-8 |
Source


|
| Record name | 151672-39-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[(2R)-2,8-Dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate](/img/structure/B1147352.png)
![[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate](/img/structure/B1147356.png)

